![molecular formula C37H50N2O10 B1208882 Methyllycaconitine Perchlorate, Delphinium sp. CAS No. 1356-60-1](/img/structure/B1208882.png)
Methyllycaconitine Perchlorate, Delphinium sp.
Overview
Description
Methyllycaconitine Perchlorate, Delphinium sp. is a diterpene alkaloid. It derives from an aconitane.
Methyllycaconitine Perchlorate, Delphinium sp. is a natural product found in Delphinium andersonii, Delphinium cuneatum, and other organisms with data available.
Scientific Research Applications
Blockade of Nicotinic Currents
Methyllycaconitine, isolated from Delphinium seeds, is a potent and specific antagonist of nicotinic currents in hippocampal neurons. It inhibits acetylcholine-induced currents at picomolar concentrations, suggesting its use in characterizing neuronal nicotinic receptors sensitive to alpha-bungarotoxin (Alkondon et al., 1992).
Isolation and Purification Techniques
Effective techniques for isolating methyllycaconitine from Delphinium include vacuum liquid chromatography, which confirmed its selectivity for α-bungarotoxin-sensitive neuronal nicotinic acetylcholine receptors (Coates et al., 1994).
Exploration of New Alkaloids
Studies on Delphinium corumbosum led to the isolation of methyllycaconitine and other bases, contributing to the understanding of its chemical and spectral characteristics (Narzullaev et al., 1973).
Modulation of Cell Responses
Research on the modulation of TE-671 cell responses by methyllycaconitine revealed its potency and complexity in altering the toxicity and mechanisms in livestock poisoning (Green et al., 2011).
Radioligand Characterization
Methyllycaconitine has been used as a novel radioligand for labeling alpha 7-type neuronal nicotinic acetylcholine receptors, demonstrating its high affinity and specificity in brain membrane binding (Davies et al., 1999).
Analysis of Toxic Alkaloids
Electrospray mass spectrometry methods using methyllycaconitine enable rapid screening of larkspur plant material for toxic norditerpenoid alkaloids, important for assessing the risk of poisoning (Gardner et al., 1999).
properties
IUPAC Name |
(11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl)methyl 2-(3-methyl-2,5-dioxopyrrolidin-1-yl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H50N2O10/c1-7-38-17-34(18-49-32(42)20-10-8-9-11-23(20)39-26(40)14-19(2)31(39)41)13-12-25(46-4)36-22-15-21-24(45-3)16-35(43,27(22)28(21)47-5)37(44,33(36)38)30(48-6)29(34)36/h8-11,19,21-22,24-25,27-30,33,43-44H,7,12-18H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLTANAWLDBYGFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)CC(C8=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H50N2O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
682.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyllycaconitine Perchlorate, Delphinium sp. |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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